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Compound of Interest

Compound Name: 1,6-Dioxaspirof4.4]nonane

Cat. No.: B090924

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,6-
Dioxaspiro[4.4]nonane. Due to the limited availability of public domain raw spectral data for
this specific compound, this document presents expected spectroscopic characteristics based
on its structure, supplemented with data from closely related compounds for illustrative
purposes. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data are also provided.

Chemical Structure and Properties

o |[UPAC Name: 1,6-Dioxaspiro[4.4]nonane
e Molecular Formula: C7H1202[1]
» Molecular Weight: 128.17 g/mol [1]

e CAS Number: 176-25-0[1]

Spectroscopic Data Summary

The following tables summarize the expected and observed (where available) spectroscopic
data for 1,6-Dioxaspiro[4.4]Jnonane and its derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Note: Experimentally obtained high-resolution NMR data for 1,6-Dioxaspiro[4.4]nonane is not
readily available in the public domain. The following are predicted values based on the
chemical structure.

1H NMR B3C NMR
Chemical Shift (d) Multiplicity & Chemical Shift (d)

) Carbon Type
ppm Integration ppm
~3.8-4.0 Multiplet, 4H (CH2-0) ~110- 120 Spiroketal (C)
~1.8-2.0 Multiplet, 8H (CH2) ~60-70 -CH2-O
~25-35 -CHa-

Table 2: Infrared (IR) Spectroscopy Data

Note: The following data is based on the expected vibrational modes for a spiroketal.

Wavenumber (cm~1) Intensity Vibrational Mode

~ 2950 - 2850 Strong C-H (sp?3) stretch

~ 1150 - 1050 Strong C-O-C (ether) stretch
~ 1470 - 1430 Medium -CH:- scissoring

Table 3: Mass Spectrometry (MS) Data

Note: The fragmentation pattern is predicted based on the structure of 1,6-
Dioxaspiro[4.4]nonane.

m/z Relative Intensity Proposed Fragment
128 Moderate [M]* (Molecular lon)
99 High [M - C2HsOJ*

71 High [M - CsHsO2]*

43 High [C3H7]*
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 1,6-Dioxaspiro[4.4]nonane (5-10 mg) is dissolved in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube. The tube is placed in the
NMR spectrometer. tH and 3C NMR spectra are acquired on a 400 MHz or higher field
spectrometer. For *H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2
seconds. For 33C NMR, a larger number of scans (1024 or more) is necessary due to the lower
natural abundance of the 13C isotope, with a longer relaxation delay of 2-5 seconds. The
resulting free induction decay (FID) is Fourier transformed, and the spectra are phased and
baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

For a liquid sample, a thin film is prepared by placing a drop of 1,6-Dioxaspiro[4.4]nonane
between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a
KBr pellet is prepared by grinding a small amount of the sample with anhydrous KBr and
pressing the mixture into a translucent disk. The sample is placed in the IR spectrometer, and
the spectrum is recorded, typically in the range of 4000-400 cm~1. A background spectrum of
the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Mass spectral data can be obtained using a gas chromatography-mass spectrometry (GC-MS)
system. A dilute solution of 1,6-Dioxaspiro[4.4]Jnonane in a volatile solvent (e.qg.,
dichloromethane, diethyl ether) is injected into the GC. The compound is separated from the
solvent and any impurities on a capillary column (e.g., DB-5ms) and then introduced into the
ion source of the mass spectrometer. Electron ionization (El) at 70 eV is a common method for
generating the mass spectrum. The mass analyzer (e.g., a quadrupole) separates the ions
based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualizations
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Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of 1,6-Dioxaspiro[4.4]nonhane.
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Caption: Logical relationship of spectroscopic data for structure elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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